molecular formula C12H9NO4 B2359595 Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate CAS No. 26878-24-0

Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate

Cat. No. B2359595
CAS RN: 26878-24-0
M. Wt: 231.207
InChI Key: OSVYRWKJPFHXTJ-UHFFFAOYSA-N
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Description

“Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate” is a chemical compound with the molecular formula C12H11NO5 . It has a molecular weight of 249.22 . The IUPAC name for this compound is methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate .


Molecular Structure Analysis

The InChI code for “Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate” is 1S/C12H11NO5/c1-18-12(17)9(6-14)13-10(15)7-4-2-3-5-8(7)11(13)16/h2-5,9,14H,6H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate” has a molecular weight of 249.22 . For more specific physical and chemical properties such as melting point, boiling point, and solubility, it’s recommended to refer to a detailed chemical database or MSDS (Material Safety Data Sheet).

Scientific Research Applications

Bioconjugation and Labeling

Functional groups in Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate allow for bioconjugation. Scientists modify the compound to attach biomolecules (e.g., proteins, peptides, or nucleic acids). These bioconjugates serve as imaging agents, drug delivery vehicles, or diagnostic tools.

For additional references:

properties

IUPAC Name

methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-7(12(16)17-2)13-10(14)8-5-3-4-6-9(8)11(13)15/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVYRWKJPFHXTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate

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